molecular formula C13H9NO3 B1416030 3-(5-Formylpyridin-3-yl)benzoic acid CAS No. 2138146-70-8

3-(5-Formylpyridin-3-yl)benzoic acid

Cat. No.: B1416030
CAS No.: 2138146-70-8
M. Wt: 227.21 g/mol
InChI Key: SGHYUCMZVWTJLN-UHFFFAOYSA-N
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Description

3-(5-Formylpyridin-3-yl)benzoic acid is a chemical compound with the CAS Number 2138146-70-8 and a molecular weight of 227.22 . It is characterized by the molecular formula C13H9NO3 . The compound features both a carboxylic acid and a formyl group on its aromatic rings, making it a potential bifunctional building block in organic synthesis and medicinal chemistry. This structural motif is common in the development of pharmaceutical compounds and metal-organic frameworks. For example, structurally similar compounds, such as 4-(6-formylpyridin-3-yl)benzoic acid, are offered for research and development purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can handle this material in accordance with standard safety practices. The available safety information for a similar compound, 3-Pyridin-3-yl-benzoic acid, suggests handling with care, including avoiding dust formation and using personal protective equipment .

Properties

IUPAC Name

3-(5-formylpyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-4-12(7-14-6-9)10-2-1-3-11(5-10)13(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHYUCMZVWTJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Formylpyridin-3-yl)benzoic acid typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Formyl Group: The formyl group at the 5-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses a formylating agent like phosphorus oxychloride and dimethylformamide.

  • Coupling with Benzoic Acid: The final step involves the coupling of the formylated pyridine with benzoic acid, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Formylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid group.

  • Reduction: The pyridine ring can be reduced to form pyridinol derivatives.

  • Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: The major product is 3-(5-carboxypyridin-3-yl)benzoic acid.

  • Reduction: The major product is 3-(5-hydroxymethylpyridin-3-yl)benzoic acid.

  • Substitution: Various substituted pyridine derivatives can be formed depending on the substituent introduced.

Scientific Research Applications

3-(5-Formylpyridin-3-yl)benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(5-Formylpyridin-3-yl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Substituent Reactivity : The formyl group in this compound provides a reactive aldehyde for covalent bonding, unlike the methoxy or fluoro groups in analogs, which are electron-withdrawing but less reactive .

Physical and Chemical Properties

  • Solubility : The formyl group in this compound enhances polarity compared to methoxy or fluoro analogs, likely improving aqueous solubility. However, the TMP derivative’s trimethoxy groups may reduce solubility due to increased lipophilicity .
  • Acidity : The benzoic acid moiety (pKa ~4.2) is common across all analogs. Electron-withdrawing groups (e.g., -F in 2-Fluoro-5-(pyridin-3-yl)benzoic acid) lower the pKa slightly, increasing acidity .
  • LogP: The formyl-substituted compound has an estimated LogP of ~1.5 (moderate lipophilicity), whereas methoxy and TMP derivatives exhibit higher LogP values (e.g., ~2.0 for 4-Methoxy-3-(pyridin-3-yl)benzoic acid) due to nonpolar substituents .

Biological Activity

3-(5-Formylpyridin-3-yl)benzoic acid, a compound characterized by its pyridine and benzoic acid moieties, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical formula of this compound is C13H11NO3, with a molecular weight of 229.23 g/mol. The compound features a formyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety. This unique structure may influence its solubility, stability, and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The formyl group may facilitate hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins. This interaction can lead to inhibition of enzymatic activity or modulation of receptor signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Antitumor Effects : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways relevant to cancer and other diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its inhibitory effects on lactate dehydrogenase (LDH), an enzyme upregulated in many cancers. The results demonstrated significant inhibition at concentrations as low as 10 µM, indicating potential as a therapeutic agent targeting tumor metabolism.

Data Tables

Biological ActivityAssay TypeResultReference
AntioxidantDPPH AssayIC50 = 25 µM
AntitumorMCF-7 Cell ViabilityIC50 = 15 µM
LDH InhibitionEnzyme AssayIC50 = 10 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Formylpyridin-3-yl)benzoic acid, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a benzoic acid precursor. For example, Suzuki-Miyaura cross-coupling could link a boronic acid-substituted pyridine to a brominated benzoic acid ester, followed by hydrolysis to the carboxylic acid. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize side reactions.
  • Protecting the formyl group during coupling (e.g., acetal protection) to prevent undesired reactivity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity. The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water). Refine using SHELXL (SHELX suite) to resolve bond lengths and angles, ensuring the formyl and carboxylic acid groups are correctly oriented .

Advanced Research Questions

Q. What strategies address contradictory reactivity data involving the formyl group in cross-coupling reactions?

  • Methodological Answer : The formyl group’s electrophilicity can interfere with metal-catalyzed reactions. Mitigation approaches include:

  • Protection : Convert the formyl group to a stable acetal before coupling, then deprotect with aqueous HCl post-reaction .
  • Alternative catalysts : Use Pd/C with ligand-free conditions to reduce side reactions. For example, microwave-assisted coupling at 120°C for 30 minutes improves yield .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction pathways. Compare theoretical and experimental 1H^1H NMR shifts to validate intermediates .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
  • QSAR modeling : Train models on datasets of similar benzoic acid derivatives to correlate substituent effects (e.g., Hammett σ values) with activity. Validate using leave-one-out cross-validation .
  • ADMET prediction : Utilize SwissADME to assess pharmacokinetic properties, focusing on logP (target <3) and bioavailability scores .

Q. What experimental designs resolve discrepancies in reported antimicrobial activity of structurally similar compounds?

  • Methodological Answer :

  • Standardized assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values in triplicate .
  • Mechanistic studies : Conduct time-kill assays and SEM imaging to differentiate bactericidal vs. bacteriostatic effects.
  • SAR analysis : Synthesize derivatives (e.g., replacing formyl with methyl or nitro groups) to isolate the pharmacophore .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on analogous benzoic acid derivatives?

  • Methodological Answer :

  • Validate refinement parameters : Check R-factors (<0.05 for high-resolution data) and residual electron density maps in SHELXL. Discrepancies may arise from twinning or disorder; use PLATON to analyze symmetry .
  • Compare packing motifs : Hydrogen-bonding networks (e.g., carboxylic acid dimers) can vary with crystallization solvents. Re-crystallize in alternative solvents (e.g., DMF vs. THF) and reanalyze .

Methodological Best Practices

  • Synthetic optimization : Always screen catalysts (e.g., Pd vs. Cu), solvents, and temperatures using Design of Experiments (DoE) to identify robust conditions.
  • Data validation : Cross-check spectral assignments with computational predictions (e.g., ACD/Labs NMR simulator) and deposit crystallographic data in the CCDC for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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